molecular formula C24H28N2O3S2 B2691770 ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 536702-10-0

ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2691770
CAS No.: 536702-10-0
M. Wt: 456.62
InChI Key: WXUFGZYTJGNHKG-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains an indole group, which is a significant structure in many natural products and pharmaceuticals . The indole group is known to be a precursor for the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular structure of similar compounds is typically determined using techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography . Unfortunately, the specific structural details for this compound are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Activity

Research on ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and related compounds has focused on their synthesis and potential biological activities, exploring their use in various scientific applications. One study detailed the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, examining their antibacterial and antifungal properties. These compounds showed activity against several pathogenic strains, with some exhibiting activity comparable to standard antibiotics and antifungals (Altundas et al., 2010).

Chemical Synthesis Techniques

Another area of interest is the development of efficient synthesis techniques for thiophene derivatives. A study demonstrated a facile four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This method offers a simplified approach to obtaining these compounds, which are of interest due to their potential biological activities (Abaee & Cheraghi, 2013).

Antirheumatic Potential

The antirheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been investigated. These compounds have been synthesized and characterized, with in vivo models showing significant antioxidant, analgesic, and anti-rheumatic effects, highlighting their potential as therapeutic agents (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Studies

Further studies on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated their antimicrobial and antioxidant capabilities. These findings support the exploration of thiophene derivatives for potential use in treating microbial infections and as antioxidant agents, offering a promising area for future scientific research (Raghavendra et al., 2016).

Properties

IUPAC Name

ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-4-29-24(28)20-17-11-6-5-7-13-19(17)31-23(20)26-22(27)15(3)30-21-14(2)25-18-12-9-8-10-16(18)21/h8-10,12,15,25H,4-7,11,13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUFGZYTJGNHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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